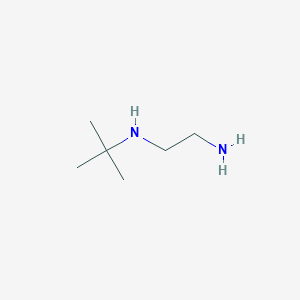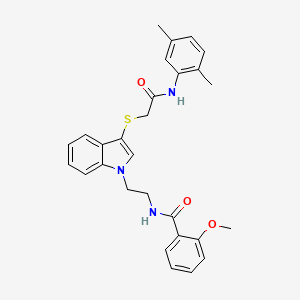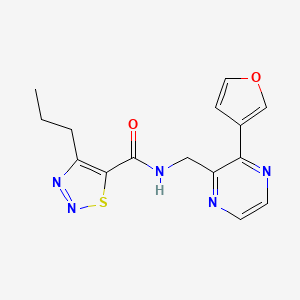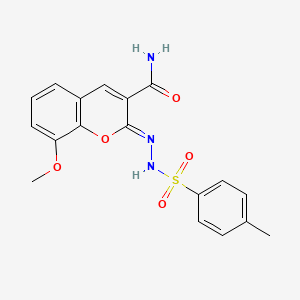![molecular formula C15H13N3O3 B2496747 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 785798-40-5](/img/structure/B2496747.png)
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, can be achieved through several methods. One notable approach involves the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to the formation of 2-aminobenzonitriles in good to excellent yields. This method is highlighted for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has been elucidated using techniques such as X-ray crystallography. These studies reveal the solid-state structure and provide insights into the geometric parameters, intramolecular condensation, and the nature of hydrogen bonding and π-π stacking interactions within the molecules (Jukić et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 2-aminobenzonitriles involves their ability to undergo various chemical transformations, including condensation reactions to synthesize novel heterocyclic compounds. For instance, reactions with isobutyric aldehyde and o-aminonitriles in concentrated H2SO4 have been used to prepare new pyrrolo[3,2-l]acridinone derivatives, showcasing the versatility of 2-aminobenzonitriles in synthetic chemistry (Rozhkova et al., 2017).
Physical Properties Analysis
The physical properties of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like crystallography and spectroscopy. For example, the crystal and molecular structure of similar compounds have been reported, providing valuable information on their physical characteristics (Ebert et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-aminobenzonitriles, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their chemistry. Studies have focused on their role as intermediates in the synthesis of other complex molecules and their potential as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (Verma et al., 2015).
科学的研究の応用
Synthesis of Gefitinib
The compound 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is utilized in the synthesis of Gefitinib, a prominent anti-cancer drug. The process involves the conversion of this compound into a mixture of benzamide and benzonitrile derivatives, followed by transformations to produce Gefitinib (Jin, Chen, Zou, Shi, & Ren, 2005).
Synthesis of Pyrroloacridinone and Naphthyridinone Derivatives
The compound is involved in the synthesis of new pyrrolo[3,2-l]acridinone derivatives and benzo[b]pyrrolo[3,2-c][1,8]naphthyridinones. These reactions are carried out in a concentrated H2SO4 medium, demonstrating the compound's role in creating intricate heterocyclic structures (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).
Hydrogenation Studies
Research has explored the hydrogenation of nitrobenzonitriles like 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile, revealing that the position of the nitro group significantly influences the course of hydrogenation. This understanding is crucial for chemical transformations and the production of primary amines or benzamides, depending on the nitro group's position (Koprivova & Červený, 2008).
Electrosynthesis of Dibenzonaphthyridine Derivatives
The compound is used in the electrosynthesis of dibenzonaphthyridine derivatives. This process involves an indirect electrochemical procedure, showcasing the compound's utility in advanced synthetic methodologies (Jan, Dupas, Floner, & Moinet, 2002).
Synthesis of Pyrimidine and Fused Pyrimidine Derivatives
The compound is a precursor in the synthesis of novel pyrimidine derivatives. This process involves the treatment with different electrophilic reagents, highlighting its role in the synthesis of compounds with potential biological activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
特性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBLGJWZONFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)



![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)


![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)